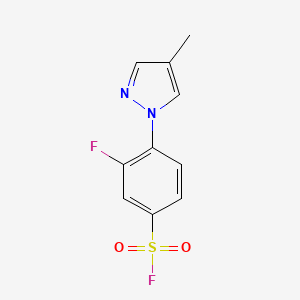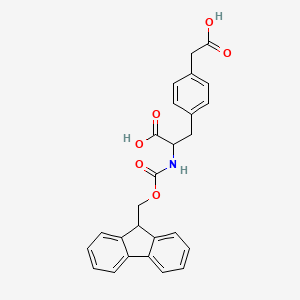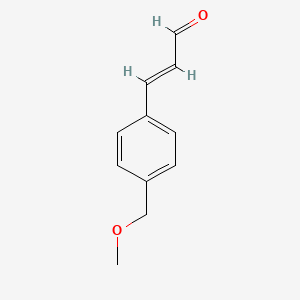
(1-(2-Isopropoxyethyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Isopropoxyethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H18O2 It is characterized by a cyclopropyl group attached to a methanol moiety, with an isopropoxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Isopropoxyethyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with isopropoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-Isopropoxyethyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The isopropoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)aldehyde or (1-(2-Isopropoxyethyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(2-Isopropoxyethyl)cyclopropyl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(2-Isopropoxyethyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups. Its structural features make it a useful tool for investigating the mechanisms of enzyme action.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-(2-Isopropoxyethyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: Lacks the isopropoxyethyl substituent, making it less sterically hindered.
(1-(2-Methoxyethyl)cyclopropyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(1-(2-Ethoxyethyl)cyclopropyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(1-(2-Isopropoxyethyl)cyclopropyl)methanol is unique due to the presence of the isopropoxyethyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[1-(2-propan-2-yloxyethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3 |
Clé InChI |
UXWPOUYUDSAXJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCC1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


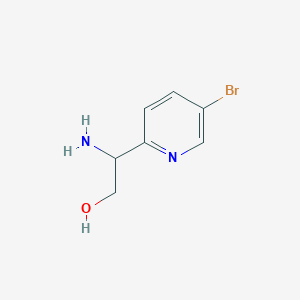
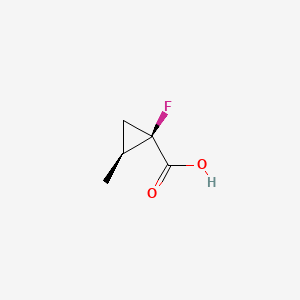
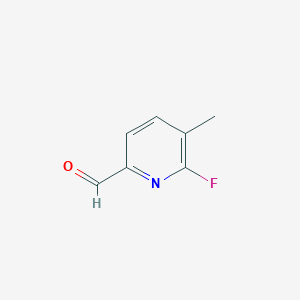
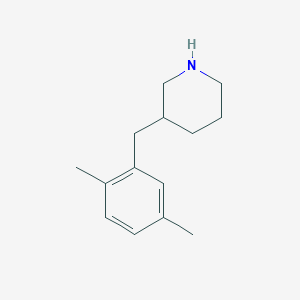
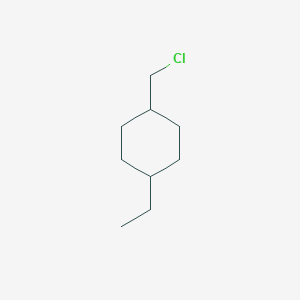
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
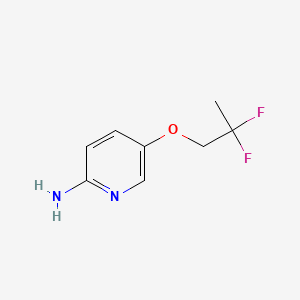
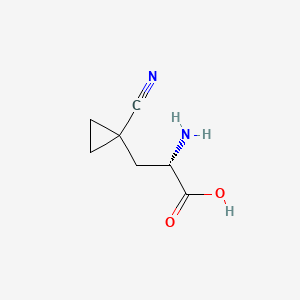
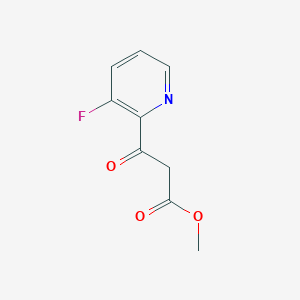

![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
